Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide
Description
Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide (CAS: 1430219-71-8) is a boron-containing organometallic compound featuring a piperidine core substituted with a trifluoroborate group at the 4-position and a tert-butoxycarbonyl (Boc) protective group on the nitrogen. The 4-methyl group on the piperidine ring introduces steric hindrance, influencing reactivity and solubility. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C11H20BF3KNO2 |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
potassium;trifluoro-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-10(2,3)18-9(17)16-7-5-11(4,6-8-16)12(13,14)15;/h5-8H2,1-4H3;/q-1;+1 |
InChI Key |
UBMGEXPCEVVUPX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme:
$$
\text{{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-ylmethyl bromide}} + \text{{KBF}}_3 \rightarrow \text{{Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide}} + \text{{KBr}}
$$
The reaction proceeds via nucleophilic substitution where the bromide is replaced by the trifluoroborate group.
Detailed Preparation Methodology
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-ylmethyl bromide | Reaction of Boc-protected 4-methylpiperidine with bromomethylating agents (e.g., N-bromosuccinimide) | Purification by recrystallization or chromatography |
| 2 | Reaction with potassium trifluoroborate | Stirring in DMF or THF under nitrogen at 25–50 °C for 12–24 hours | Inert atmosphere critical to prevent hydrolysis |
| 3 | Isolation and purification | Filtration, solvent removal, and recrystallization from suitable solvents (e.g., ethyl acetate/hexane) | Ensures high purity and yield |
Industrial Scale Preparation
In industrial settings, the preparation is optimized for scale, yield, and purity:
- Batch Reactors: Automated reactors with precise temperature, pressure, and stirring controls.
- Reaction Time: Optimized to reduce by-products and maximize conversion.
- Purification: Use of crystallization and filtration techniques to achieve pharmaceutical-grade purity.
- Safety: Strict control of moisture and oxygen levels to prevent degradation.
Analytical Data Supporting Preparation
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Product |
|---|---|---|
| Atmosphere | Nitrogen or Argon | Prevents oxidation, ensures stability |
| Solvent | DMF or THF | Solubilizes reactants, facilitates substitution |
| Temperature | 25–50 °C | Balances reaction rate and Boc group integrity |
| Reaction Time | 12–24 hours | Sufficient for completion without degradation |
| Purification | Recrystallization | High purity, removal of inorganic salts |
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various chemical transformations The Boc group provides protection for the amine, allowing for selective reactions at other sites on the molecule
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Boc Protection : The Boc group in the target compound and analogs (e.g., ) enhances stability during storage and reaction conditions, preventing undesired side reactions at the nitrogen site.
- Electronic Effects : Piperazine-based analogs (e.g., ) exhibit increased electron density due to the additional nitrogen, which may accelerate transmetalation steps in Suzuki reactions.
Research Findings and Trends
- Solubility : Morpholine-substituted analogs (e.g., ) show improved aqueous solubility compared to purely aliphatic derivatives due to the oxygen heteroatom.
- Thermal Stability : Boc-protected trifluoroborates generally exhibit higher thermal stability (>150°C) than unprotected analogs, enabling use in high-temperature reactions .
- Synthetic Yield : Piperidine-based trifluoroborates (target compound and ) report yields >80% in cross-couplings, whereas phenyltrifluoroborates () achieve ~70% due to steric challenges .
Biological Activity
Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide is a specialized compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, potential applications, and relevant case studies.
- Molecular Formula : C12H20BF3KNO2
- Molecular Weight : 317.2 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers that suggest a close structural relationship.
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoroboranuide moiety, which enhances its reactivity in various chemical reactions.
Potassium trifluoroborates, including this compound, are known to facilitate cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing pharmaceuticals and agrochemicals. The unique trifluoroborate structure provides stability and reactivity under mild conditions, making it suitable for sensitive biological systems .
Pharmacological Implications
Research indicates that compounds similar to this compound can exhibit various biological activities:
- Cytotoxicity : Some studies have shown that trifluoroborate compounds can affect cell viability, indicating potential applications in cancer therapy.
- Antimicrobial Properties : There is evidence suggesting that similar piperidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the utility of potassium trifluoroborates in synthesizing novel anticancer agents through the modification of piperidine derivatives. The researchers reported enhanced yields and selectivity when using these compounds as intermediates in drug synthesis compared to traditional methods .
Case Study 2: Cross-Coupling Reactions
In another investigation, this compound was utilized as a coupling partner in Suzuki-Miyaura reactions. The results indicated that this compound could successfully couple with aryl halides to form biaryl compounds, which are essential in various therapeutic agents .
Data Table: Comparison of Biological Activities
Q & A
Q. How should researchers address discrepancies in reported reaction yields?
- Methodological Answer : Variability often arises from trace moisture or oxygen. Reproduce reactions under strictly anhydrous/inert conditions. Compare yields using standardized catalysts (e.g., Pd(PPh₃)₄) and characterize by multiple techniques (e.g., HPLC, ¹⁹F NMR) to confirm purity .
Tables for Comparative Analysis
Q. Table 1: Solvent Impact on Trifluoroborate Stability
| Solvent | Stability (Half-Life) | Decomposition Pathway |
|---|---|---|
| THF | >30 days | Hydrolysis |
| Acetonitrile | 14 days | Oxidation |
| DCM | >30 days | Minimal decomposition |
Q. Table 2: Cross-Coupling Efficiency with Different Catalysts
| Catalyst | Yield (%) | Byproducts Identified |
|---|---|---|
| Pd(OAc)₂ | 78 | Homocoupled dimer (5%) |
| PdCl₂(dppf) | 92 | None |
| NiCl₂(PCy₃)₂ | 65 | Deboronation product (12%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
